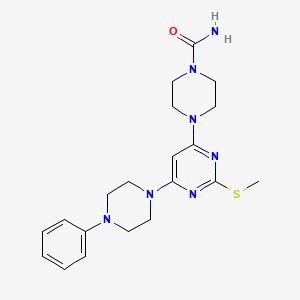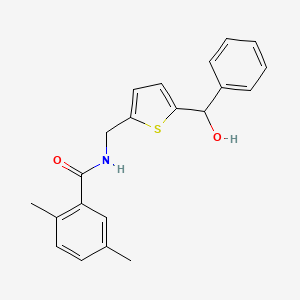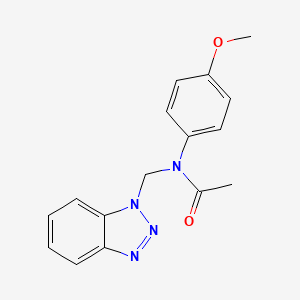
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide, commonly referred to as BTA-MA, is a compound that has gained significant attention in scientific research due to its unique properties. BTA-MA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.
作用机制
The exact mechanism of action of BTA-MA is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. BTA-MA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
BTA-MA has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, BTA-MA has been shown to have antioxidant properties, which can help protect cells from oxidative damage. BTA-MA has also been investigated for its potential neuroprotective effects, due to its ability to cross the blood-brain barrier.
实验室实验的优点和局限性
One of the main advantages of using BTA-MA in lab experiments is its strong fluorescence properties, which make it a useful tool for studying various biological processes. Additionally, BTA-MA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. One limitation of using BTA-MA is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on BTA-MA. One area of interest is its potential use in the development of new optoelectronic devices, such as OLEDs. Additionally, further research is needed to fully understand the mechanism of action of BTA-MA and its potential applications in the field of corrosion inhibition. Finally, more research is needed to investigate the potential neuroprotective effects of BTA-MA and its potential use in the treatment of neurodegenerative diseases.
合成方法
BTA-MA can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with methylamine to produce BTA-MA. The purity of the final product can be improved through recrystallization.
科学研究应用
BTA-MA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of photoluminescence. BTA-MA has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, BTA-MA has been investigated for its potential use as a corrosion inhibitor, due to its ability to form a protective film on metal surfaces.
属性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(21)19(13-7-9-14(22-2)10-8-13)11-20-16-6-4-3-5-15(16)17-18-20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHHIBSWBNBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2695510.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)
![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)
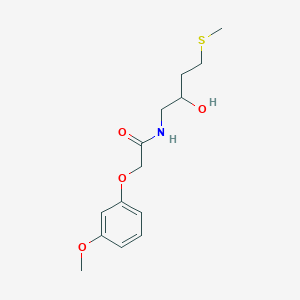
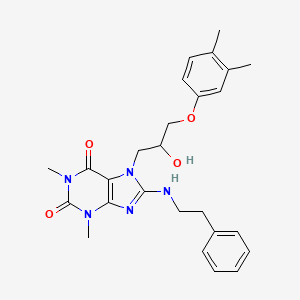
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

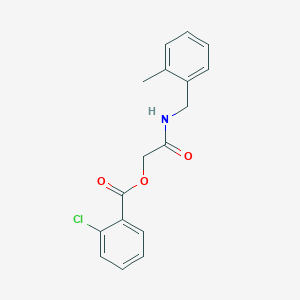
![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

